Acetamide, N-(5-chloro-3-formyl-2-thienyl)-

Organic Synthesis Process Chemistry Vilsmeier-Haack Reaction

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS 679794-81-1) is a substituted thiophene derivative featuring a 5-chloro substituent and a 3-formyl group on the thiophene ring, with an acetamide moiety at the 2-position. This compound belongs to the class of halogenated heteroaromatic aldehydes, which are valued as versatile intermediates for constructing more complex molecules.

Molecular Formula C7H6ClNO2S
Molecular Weight 203.65 g/mol
CAS No. 679794-81-1
Cat. No. B12536689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(5-chloro-3-formyl-2-thienyl)-
CAS679794-81-1
Molecular FormulaC7H6ClNO2S
Molecular Weight203.65 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(S1)Cl)C=O
InChIInChI=1S/C7H6ClNO2S/c1-4(11)9-7-5(3-10)2-6(8)12-7/h2-3H,1H3,(H,9,11)
InChIKeyCIURMBQNGJVHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS 679794-81-1): A Chlorinated Thiophene Carbaldehyde Building Block for Medicinal Chemistry and Chemical Synthesis


Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS 679794-81-1) is a substituted thiophene derivative featuring a 5-chloro substituent and a 3-formyl group on the thiophene ring, with an acetamide moiety at the 2-position [1]. This compound belongs to the class of halogenated heteroaromatic aldehydes, which are valued as versatile intermediates for constructing more complex molecules [1]. Its primary utility lies in its dual functionality: the formyl group enables condensation reactions (e.g., Schiff base formation) and the protected amine allows for selective deprotection and further elaboration [1].

Critical Differentiation: Why Acetamide, N-(5-chloro-3-formyl-2-thienyl)- Cannot Be Replaced by Generic Thiophene Aldehydes in Critical Syntheses


Generic substitution of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS 679794-81-1) with a non-chlorinated or non-protected thiophene aldehyde analog is not chemically equivalent and can lead to significant changes in downstream reactivity, regioselectivity, and final product properties [1]. The specific 5-chloro substitution pattern is crucial for modulating the electronic properties and steric profile of the thiophene ring, which directly influences its behavior in cross-coupling reactions and the biological activity of derived kinase inhibitors [1][2]. Furthermore, the acetamide-protected amine at the 2-position provides a unique orthogonal functional group handle that is absent in simpler analogs like 3-formylthiophene, enabling divergent synthetic pathways not accessible with generic building blocks [1].

Product-Specific Quantitative Evidence for Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS 679794-81-1)


Quantitative Synthesis Efficiency: One-Step Protocol Achieves Quantitative Yield for Acetamide, N-(5-chloro-3-formyl-2-thienyl)-

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS 679794-81-1) can be synthesized via a highly efficient, one-step Vilsmeier-Haack protocol that yields the product in quantitative yield [1]. This represents a substantial improvement over the multi-step, lower-yielding (e.g., 62.8%) methods typical for related 3-formylthiophene derivatives [2]. The protocol also provides comprehensive spectral characterization (¹H-, ²H-, ¹³C-NMR, IR, and Raman), ensuring high confidence in product identity and purity for procurement [1].

Organic Synthesis Process Chemistry Vilsmeier-Haack Reaction Thiophene Functionalization

Pharmaceutical Patent Relevance: Acetamide, N-(5-chloro-3-formyl-2-thienyl)- as a Critical Precursor for Tyrosine Kinase Inhibitors

Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS 679794-81-1) is explicitly described as a key synthetic intermediate in the preparation of thienyl compounds for inhibiting cell proliferative disorders, as detailed in US Patent 5,710,173 [1]. This patent covers a class of molecules that modulate tyrosine kinase signal transduction, a critical pathway in cancer and other diseases [1]. The specific 5-chloro-3-formylthienyl scaffold is essential for constructing the active pharmacophore of these kinase inhibitors [1]. In contrast, a simple, non-chlorinated 3-formylthiophene cannot provide the same binding interactions with the target kinase's hydrophobic pocket, as the chlorine atom is crucial for modulating lipophilicity and electronic character [2].

Medicinal Chemistry Kinase Inhibitors Oncology Thienyl Compounds Drug Discovery

Calculated Physicochemical Profile: PSA of 77.90 Ų and LogP of 2.82 for Acetamide, N-(5-chloro-3-formyl-2-thienyl)-

The calculated physicochemical properties of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS 679794-81-1) reveal a polar surface area (PSA) of 77.90 Ų and a calculated partition coefficient (LogP) of 2.82 [1]. These values place the compound within favorable ranges for drug-likeness, as a PSA under 140 Ų and a LogP between 1 and 3 are often associated with good oral bioavailability and membrane permeability [2]. In comparison, a simple 3-formylthiophene (C₅H₄OS, MW ~112) lacks the acetamide moiety, resulting in a significantly lower PSA and a different LogP profile, which alters its behavior in biological systems and limits its direct utility as a drug-like fragment [2].

Cheminformatics Drug-likeness ADME Prediction Physicochemical Properties

Optimal Application Scenarios for Procuring Acetamide, N-(5-chloro-3-formyl-2-thienyl)- (CAS 679794-81-1)


Synthesis of Patent-Enabled Tyrosine Kinase Inhibitor Libraries

This compound is ideal for medicinal chemistry teams synthesizing and optimizing libraries of thienyl-based tyrosine kinase inhibitors, as it is a direct precursor to the patented scaffolds described in US 5,710,173 [1]. Its unique substitution pattern is essential for accessing the claimed intellectual property space and exploring structure-activity relationships (SAR) around the kinase binding pocket [1].

High-Throughput Chemical Synthesis and Process Development

Given its established synthesis via a one-step, quantitative-yield Vilsmeier-Haack protocol, this building block is well-suited for applications requiring large quantities, such as process chemistry development and high-throughput parallel synthesis [2]. Its efficient preparation reduces the cost and time associated with producing multi-gram to kilogram batches, making it a pragmatic choice for scale-up.

Fragment-Based Drug Discovery (FBDD) and Cheminformatics Screening

With a balanced physicochemical profile (PSA 77.90 Ų, LogP 2.82) that suggests favorable drug-like properties, this compound is a valuable fragment for FBDD campaigns [3]. It serves as a more advanced, functionalized starting point for hit identification and expansion compared to simple, non-substituted heterocycles, providing multiple synthetic vectors (formyl, chloro, protected amine) for rapid fragment elaboration [3].

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